2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
CAS No.:
Cat. No.: VC5359697
Molecular Formula: C20H17ClN4O3
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid -](/images/structure/VC5359697.png)
Specification
Molecular Formula | C20H17ClN4O3 |
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Molecular Weight | 396.8 g/mol |
IUPAC Name | 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid |
Standard InChI | InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 |
Standard InChI Key | VEIZLTSJCDOIBH-INIZCTEOSA-N |
Isomeric SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |
SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure integrates a triazolobenzodiazepine scaffold substituted with a 4-chlorophenyl group at position 6, methoxy at position 8, and methyl at position 1. The acetic acid moiety at position 4 introduces hydrogen-bonding capacity critical for target engagement . The stereochemistry at C4 (S-configuration) is essential for bioactivity, as evidenced by analogs like (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H- triazolo[4,3-a][1, benzodiazepin-4-yl]-N-ethylpropanamide, which demonstrates strict stereochemical requirements for BET binding .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C21H18ClN4O4 | |
Molecular Weight | 425.85 g/mol | |
CAS Registry Number | 1300019-38-8 | |
Hydrogen Bond Donors | 2 (COOH, NH) | |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways
While direct synthesis protocols remain proprietary, the methyl ester precursor (CAS 1300019-40-2) provides insights into potential routes . Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) would yield the target acetic acid derivative. Key intermediates likely involve:
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Condensation of chlorophenyl-substituted benzodiazepine precursors with triazole-forming agents
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Stereoselective introduction of the acetic acid side chain via Mitsunobu or chiral auxiliary methods
Pharmacological Profile
BET Inhibition Mechanism
Structural analogs like I-BET762 carboxylic acid (Molibresib carboxylic acid) exhibit potent BRD4 binding (pIC50 = 5.1) . The acetic acid moiety in 2-[(4S)-...]acetic acid likely mimics acetylated lysine residues, competitively inhibiting BET bromodomains from recognizing histone marks. This disruption of transcriptional coactivator recruitment has demonstrated anti-proliferative effects in hematological malignancies .
Table 2: Comparative Bioactivity of Analogs
Compound | Target | pIC50 | Application |
---|---|---|---|
I-BET762 carboxylic acid | BRD4 | 5.1 | PROTAC conjugation |
(2R)-2-[(4S)-...]-N-ethylpropanamide | BET | N/A | Preclinical oncology |
Therapeutic Applications
Patent JP2021514975A highlights synergistic combinations between CDK4/6 inhibitors (e.g., abemaciclib) and BET inhibitors, suggesting potential for 2-[(4S)-...]acetic acid in polypharmacology strategies . Preclinical models show enhanced apoptosis in MYC-driven cancers when co-targeting cell cycle regulators and epigenetic readers .
Research and Development Challenges
Solubility and Bioavailability
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pH-dependent ionization affecting membrane permeability
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Metabolic susceptibility to glucuronidation
Intellectual Property Landscape
Nanjing Shanyao Kangcheng Biomedical Co., Ltd. holds production capabilities for related intermediates, indicating active Chinese pharmaceutical interest . PROTAC applications using this compound as a warhead ligand represent a strategic priority in targeted protein degradation platforms .
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